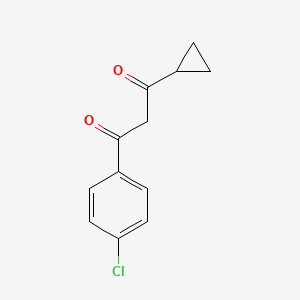

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEQJXIECDXYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164342-65-8 | |

| Record name | 1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen Condensation Approach

The Claisen condensation, a classical method for β-diketone synthesis, has been adapted for this compound. This route typically involves the base-catalyzed condensation of ethyl 4-chlorophenylacetate with cyclopropanecarbonyl chloride. Sodium tert-butoxide or potassium tert-butoxide in tetrahydrofuran (THF) at 10–30°C facilitates the reaction, yielding the diketone after 2–8 hours.

Key Reaction Conditions

| Component | Specification |

|---|---|

| Base | Sodium tert-butoxide or NaNH₂ |

| Solvent | THF or dichloromethane |

| Temperature | 10–30°C |

| Reaction Time | 2–8 hours |

Reaction Conditions and Optimization

Solvent and Base Selection

Polar aprotic solvents (dichloromethane, THF) are preferred for their ability to dissolve both aromatic and cyclopropane-containing reactants. Triethylamine is often added to scavenge HCl in acyl chloride-based routes. Strong bases like NaNH₂ or LDA (lithium diisopropylamide) drive enolate formation in Claisen condensations.

Temperature and Time

Low temperatures (0–30°C) are critical for preserving the cyclopropane ring’s integrity. Reaction times vary from 1 hour for acylations to 14 hours for sulfonamide-forming steps in related compounds, though diketone syntheses typically conclude within 8 hours.

Purification Strategies

Column chromatography with ethyl acetate/hexane mixtures (10–30%) effectively separates the diketone from unreacted starting materials or byproducts. Trituration with hexanes further purifies the product, as demonstrated in protocols yielding 24.4 g of purified material.

Structural and Spectroscopic Characterization

The compound’s structure is confirmed via:

- ¹H NMR : Distinct signals for the cyclopropyl methylene (δ 1.10 ppm, t, J = 7.4 Hz) and aromatic protons (δ 7.45–7.52 ppm).

- MS : Molecular ion peak at m/z 222.67 (calculated for C₁₂H₁₁ClO₂).

- IR : Strong carbonyl stretches near 1700 cm⁻¹.

Challenges and Comparative Analysis

Key Challenges

- Cyclopropane Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.

- Tautomerism : The β-diketone exists in equilibrium with its enol form, complicating isolation. Deuterated solvents like CDCl₃ shift the equilibrium toward the diketo form, aiding NMR analysis.

Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Claisen Condensation | 73% | High | Industrial |

| Enol Ether Hydrolysis | 68% | Moderate | Lab-scale |

| Organometallic | 60% | High | Limited |

| Oxidation | 50% | Low | Niche |

The Claisen route is favored for scalability, while enol ether hydrolysis offers reproducibility in academic settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-deficient groups like trifluoromethyl (CF3) in pyridyl analogs .

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione) exhibit intermolecular hydrogen bonding, influencing solubility and crystal packing .

- Biological Activity: Enone derivatives (e.g., C1–C4 in ) show cytotoxic properties, but the absence of a dione moiety may limit their metal-chelating capacity compared to β-diketones .

Biological Activity

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 196.63 g/mol

- CAS Number : 238083

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include chlorinated phenolic compounds and cyclopropyl derivatives.

Enzyme Inhibition

Research indicates that compounds with a similar structure to this compound exhibit significant inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of plastoquinone. This inhibition is particularly relevant for developing herbicides targeting weed management.

- Activity Range : The compound's inhibitory activity has been observed in the nanomolar range for potent analogs, while others show mid-to-low micromolar activity .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of a 1,3-dione pharmacophore is essential for effective interaction with the HPPD active site. The following table summarizes key findings from various studies on related compounds:

| Compound | Inhibitory Concentration (μM) | Structural Features |

|---|---|---|

| 5d | <0.01 | Simple aliphatic side chains |

| 16b | ~0.05 | Phenyl side chain |

| 4b | ~0.15 | Aliphatic chains of 9 or 11 carbons |

| Inactive | >10 | Lacks 1,3-dione pharmacophore |

Herbicidal Activity

A study demonstrated that derivatives of this compound effectively inhibited weed growth by targeting HPPD, leading to reduced photosynthetic efficiency in plants. This was evidenced by a significant decrease in chlorophyll content in treated plants compared to controls.

Antimicrobial Properties

Another investigation revealed potential antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent.

Q & A

Q. How does the electronic nature of the 4-chlorophenyl group influence reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing Cl group:

- Enhances electrophilicity : Carbonyl carbons react with Grignard reagents (e.g., MeMgBr) at –78°C to form tertiary alcohols .

- Directs electrophilic substitution : Nitration occurs at the meta position of the phenyl ring (70% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.